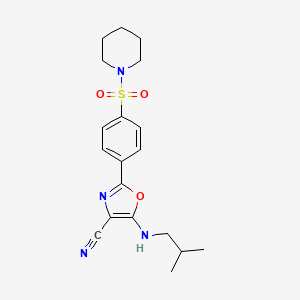
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C15H13NO7S and a molecular weight of 351.33 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, a nitro group, and a sulfonate ester group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: Introduction of the formyl group to the aromatic ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Nitration: Introduction of the nitro group to the aromatic ring.
Sulfonation: Addition of the sulfonate ester group to the aromatic ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and iron powder. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in nucleophilic addition reactions, affecting enzyme activity and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate can be compared with similar compounds such as:
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
4-Formyl-2-methoxyphenyl 4-nitrobenzenesulfonate: Lacks the methyl group, affecting its solubility and interaction with other molecules.
4-Formyl-2-methoxyphenyl 3-nitrobenzenesulfonate: The position of the nitro group is different, leading to variations in its chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and properties.
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-methyl-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-10-3-5-12(8-13(10)16(18)19)24(20,21)23-14-6-4-11(9-17)7-15(14)22-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKKJIBICKLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)


![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)

![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)



